molecular formula C25H16N2O4S B14080333 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14080333
M. Wt: 440.5 g/mol
InChI Key: BNBKPROVSZITHM-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxy-1,3-benzothiazole with a suitable chromeno[2,3-c]pyrrole derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structural features, which contribute to its distinct biological activities. Its combination of benzothiazole and chromeno[2,3-c]pyrrole moieties provides a versatile scaffold for further functionalization and optimization for various applications .

Properties

Molecular Formula

C25H16N2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16N2O4S/c1-30-15-11-12-17-19(13-15)32-25(26-17)27-21(14-7-3-2-4-8-14)20-22(28)16-9-5-6-10-18(16)31-23(20)24(27)29/h2-13,21H,1H3

InChI Key

BNBKPROVSZITHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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